Moderate PARP-1 Inhibition vs. High-Potency Inhibitors
In a standardized enzymatic assay, INH2BP inhibited PARP-1 with an IC50 of 5.07 µM, compared to 0.008 µM for the clinical PARP inhibitor ABT-888 (Veliparib) and 0.02 µM for PJ-34 [1]. This ~634-fold lower potency distinguishes INH2BP from potent catalytic site inhibitors and aligns with its non-covalent binding mechanism.
| Evidence Dimension | PARP-1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5.07 µM |
| Comparator Or Baseline | ABT-888 (Veliparib): 0.008 µM; PJ-34: 0.02 µM |
| Quantified Difference | INH2BP is ~634-fold less potent than ABT-888 and ~254-fold less potent than PJ-34 |
| Conditions | In vitro enzymatic assay, conditions as described in PMC4188013 |
Why This Matters
For studies where moderate PARP-1 inhibition is sufficient or where high-potency inhibition would mask other pharmacological effects, INH2BP provides a titratable, non-cytotoxic tool compound distinct from clinical candidates.
- [1] Table 2. The half-maximal inhibitory concentration (IC50) of various inhibitors on TNKS-2 compared with IC50 values for PARPs. PMC4188013. View Source
